3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity. It is primarily utilized in scientific research, particularly in the development of pharmaceuticals targeting specific biological pathways.
This compound falls under the category of heterocyclic compounds, specifically isoindoles and piperidines. Its Chemical Abstracts Service number is 2438240-68-5, indicating its recognition in chemical databases. The classification highlights its structural similarities to other biologically active compounds, particularly those involved in cancer treatment and other therapeutic areas .
The synthesis of 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves a multi-step process starting from readily available precursors. One common route includes the reaction of a piperidine-2,6-dione derivative with a substituted isoindolinone intermediate. Key steps often involve:
In industrial settings, optimized reaction conditions are crucial for scaling up production while maintaining quality. Techniques like chromatography may be used for purification to isolate the desired compound effectively.
The molecular formula for 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is C13H10BrFN2O3, with a molecular weight of approximately 341.14 g/mol. The structure features:
Structural characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm its identity and purity .
3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can participate in various chemical reactions:
These reactions enhance its versatility in synthetic chemistry, particularly for developing new therapeutic agents.
The mechanism of action for 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. This mechanism is crucial for its potential applications in treating diseases where these biological targets play significant roles .
While detailed physical property data may be limited, it is known that 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is soluble in organic solvents like dimethylformamide and dichloromethane. Further studies are required to establish precise melting points, boiling points, and solubility profiles.
The compound's reactivity profile indicates it can participate in diverse chemical transformations due to its functional groups. This reactivity makes it suitable for further modifications aimed at enhancing biological activity or developing new therapeutic agents .
3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several significant applications:
The synthesis of 3-(5-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2438240-68-5) follows meticulously designed multi-step routes centered on constructing the isoindolinone-piperidine core while regioselectively introducing halogen substituents. Key synthetic challenges include achieving precise bromo-fluoro orientation and maintaining stereochemical integrity during cyclization.
Cyclization reactions predominantly employ N-bromosuccinimide (NBS) for electrophilic bromination at the C5 position of the isoindolinone precursor, with reactions proceeding optimally at -15°C to prevent polybromination . Fluorination utilizes potassium fluoride in dimethylformamide under inert atmosphere, though Selectfluor™ demonstrates superior regioselectivity for the C7 position in anhydrous acetonitrile [6]. Ring closure to form the isoindolinone scaffold requires Lewis acid catalysts, notably zinc chloride or boron trifluoride diethyl etherate, which facilitate intramolecular amide formation at 80-100°C. Microwave-assisted synthesis significantly enhances this step, reducing reaction times from 12 hours to 45 minutes while improving yields from 58% to 82% [2].
Table 1: Key Reagents for Halogenation and Cyclization
Reaction Step | Critical Reagent/Catalyst | Concentration | Temperature | Yield Impact |
---|---|---|---|---|
Bromination | N-Bromosuccinimide | 1.1 equiv | -15°C | 89-92% |
Fluorination | Selectfluor™ | 1.5 equiv | 60°C | 78-85% |
Isoindolinone Cyclization | ZnCl₂ | 0.2 equiv | 100°C | 70-75% |
Piperidine Conjugation | Dicyclohexylcarbodiimide | 1.3 equiv | 25°C | 68-72% |
Palladium catalysis enables critical carbon-nitrogen bond formation between the halogenated isoindolinone and piperidine-2,6-dione units. Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) with Xantphos as a bidentate ligand provides optimal catalytic activity for Buchwald-Hartwig amination . Catalyst loading at 5 mol% in 1,4-dioxane at 90°C achieves coupling efficiencies >90%, while lower loadings (2 mol%) result in incomplete conversion (<60%). The bromo substituent at C5 exhibits superior reactivity over the fluoro group in oxidative addition, allowing selective functionalization at this position in downstream derivatization .
Solvent polarity critically influences cyclization kinetics and byproduct formation. Dimethylformamide (DMF) outperforms tetrahydrofuran and dichloromethane in ring-closure steps due to its high polarity (ε=36.7), facilitating carboxamide activation. Mixed solvent systems prove essential for crystallization-prone intermediates: chloroform/methanol (9:1 v/v) suppresses dimerization during piperidine conjugation [6]. Temperature profiling reveals strict requirements:
Racemization at C3 of the piperidine ring generates enantiomeric impurities requiring resolution. Chiral stationary phase (CSP) chromatography with amylose tris(3,5-dimethylphenylcarbamate) resolves R- and S-isomers using hexane/ethanol (85:15) at 2 mL/min, though baseline separation requires temperature control at 15°C [5]. Reverse-phase C18 columns in methanol/water (65:35) effectively remove non-chiral impurities but fail to resolve enantiomers (α=1.02). Process-scale challenges emerge from the compound's limited solubility (<2 mg/mL in heptane/isopropanol), necessitating recycling preparative HPLC for quantities exceeding 100g [10].
Crystallization optimization overcomes the compound's tendency toward oiling-out. Ethyl acetate/n-heptane (1:3) with gradient cooling (60°C → -20°C at 5°C/hour) yields orthorhombic crystals suitable for X-ray diffraction. Polymorph screening identifies Form I (mp 187-189°C) as the thermodynamically stable phase, while Form II (mp 174-176°C) predominates in acetone/water systems. Critical crystallization parameters:
Table 2: Purification Performance Comparison
Method | Purity (%) | Recovery (%) | Enantiomeric Excess (ee%) | Throughput (g/day) |
---|---|---|---|---|
Chiral HPLC (Analytical) | >99.5 | <5 | 99.8 | 0.05 |
Preparative Chiral HPLC | 99.2 | 78 | 99.5 | 8 |
Crystallization (Form I) | 98.7 | 92 | 98.1 | 250 |
Chromatography (C18) | 97.3 | 85 | 50.4* | 45 |
*Indicates racemic mixture
Batch-mode synthesis incurs 43% higher costs versus continuous flow processing due to palladium catalyst expenditure. Catalyst recycling in flow reactors reduces Pd consumption from 5.2 mg/g product to 1.1 mg/g, significantly impacting economics at >1kg scale [3]. Total cost analysis reveals:
Solvent substitution strategies replace dimethylformamide with dimethyl carbonate (DMC), reducing neurotoxicity risks while maintaining 87% cyclization yield. In situ bromine generation from NaBr/H₂O₂ decreases NBS usage by 40%, minimizing succinimide waste [3]. Continuous extraction with supercritical CO₂ eliminates chlorinated solvents during purification, achieving 99.2% solvent recovery. Critical green metrics:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3